Decahydroisoquinolin-4a-ol hydrochloride
Description
Properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAFIHBCMTKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
The applications of decahydroisoquinolin-4a-ol hydrochloride can be categorized into several key areas:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, allowing for the development of new chemical entities .
- Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for exploring reaction mechanisms .
Biology
- Enzyme Interaction Studies : this compound is utilized in research to study enzyme interactions and mechanisms, particularly as a potential ligand in biochemical assays .
- Pharmacological Research : Investigations into its neuroprotective effects suggest potential applications in treating neurological disorders. It has shown antioxidant activity, reducing oxidative stress in cells .
Medicine
- Drug Development : The compound is being explored as a pharmaceutical intermediate, particularly in the context of developing drugs targeting infections and neurological conditions. Its derivatives have demonstrated inhibitory activities against specific biological targets, including viral proteases .
- Therapeutic Potential : Studies indicate that decahydroisoquinolin derivatives may exhibit antimicrobial properties, inhibiting the growth of bacteria and fungi .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
Comparison with Similar Compounds
Key Characteristics:
- Hazards : Classified under OSHA HCS as:
- Handling : Requires stringent personal protective equipment (PPE), including eye/face protection, gloves, and respiratory safeguards to mitigate exposure risks .
- Physical/Chemical Stability: Limited data available in the provided sources, though precautions against dust/aerosol formation and fire-related hazards (e.g., NOx, CO emissions) are emphasized .
However, general distinctions can be inferred based on hazard profiles and applications:
Structural and Functional Analogues
Decahydroisoquinolin-4a-ol hydrochloride belongs to the decahydroisoquinoline family, which shares a bicyclic framework with saturated heterocyclic amines. Potential analogues include:
- Tetrahydroisoquinoline derivatives: These often exhibit neuroactive properties (e.g., opioid receptor interactions) but lack the fully hydrogenated ring system seen in decahydroisoquinolines.
- Amitriptyline Hydrochloride (referenced in ): A tricyclic antidepressant with a distinct aromatic core. Unlike this compound, amitriptyline is pharmacologically active and has well-documented therapeutic and toxicological profiles .
Hazard Profile Comparison
While direct data is absent, the acute toxicity and irritancy of this compound (H302, H315, H319, H335) suggest a higher hazard tier compared to many saturated amines, which often exhibit milder irritation risks. For example:
- Piperidine derivatives : Typically classified as less toxic (e.g., Category 3 or unclassified for oral toxicity) unless substituted with reactive groups.
Table 1: Provisional Hazard Comparison (Based on GHS Classifications)
| Compound | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Respiratory Hazard |
|---|---|---|---|---|
| Decahydroisoquinolin-4a-ol HCl | Category 4 | Category 2 | Category 2A | Category 3 |
| Piperidine | Category 4/Unclassified | Category 2 | Category 2B | Unclassified |
| Morpholine | Unclassified | Category 2 | Category 2A | Category 3 |
Note: Data for analogues inferred from general chemical safety guidelines due to lack of direct evidence.
Q & A
Basic: What methods are recommended for characterizing the purity and structural integrity of Decahydroisoquinolin-4a-ol hydrochloride in synthetic chemistry research?
Methodological Answer:
To confirm purity and structural integrity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify hydrogen and carbon environments, matching expected chemical shifts for the decahydroisoquinoline scaffold.
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).
- Mass Spectrometry (MS): Confirm molecular weight (155.2374 g/mol, CHNO·HCl) via ESI-MS or MALDI-TOF .
- Elemental Analysis: Validate stoichiometry by comparing experimental vs. theoretical C, H, N, and Cl percentages.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335 respiratory irritation risk) .
- First Aid Protocols: For skin exposure, wash immediately with soap/water; for eye contact, irrigate with water for ≥15 minutes and seek medical attention .
- Waste Disposal: Collect contaminated materials in sealed containers labeled for hazardous waste disposal.
Advanced: How can researchers resolve contradictions in reported toxicological profiles of this compound across different studies?
Methodological Answer:
Address data discrepancies through:
- Comparative Dose-Response Studies: Conduct standardized acute toxicity assays (e.g., OECD 423) to reconcile conflicting classifications (e.g., oral LD variations).
- Meta-Analysis: Systematically review existing data to identify confounding factors (e.g., impurities, solvent effects) .
- Mechanistic Toxicology: Use in vitro models (e.g., human cell lines) to assess cytotoxicity pathways (e.g., mitochondrial dysfunction, oxidative stress).
- Quality Control: Verify compound purity in prior studies, as contaminants may skew toxicity results .
Advanced: What experimental approaches are suitable for investigating the stability of this compound under various storage conditions?
Methodological Answer:
Design stability studies using:
- Forced Degradation: Expose the compound to stressors (heat, light, humidity) and monitor decomposition via HPLC or TLC.
- Long-Term Stability Testing: Store samples at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines). Analyze degradation products (e.g., via LC-MS) to identify instability pathways .
- pH-Dependent Stability: Assess solubility and degradation kinetics in buffered solutions (pH 1–12) to model physiological or formulation conditions.
- Gas Chromatography (GC): Detect volatile degradation byproducts like hydrogen bromide or nitrogen oxides, as noted in fire scenarios .
Advanced: How can researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
Use a multi-modal approach:
- Molecular Docking: Model binding interactions with target proteins (e.g., opioid receptors) using software like AutoDock or Schrödinger.
- Surface Plasmon Resonance (SPR): Quantify binding affinity (K) in real-time by immobilizing the target protein on a sensor chip.
- Functional Assays: Measure agonist/antagonist activity in cell-based systems (e.g., cAMP inhibition for GPCR targets).
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., halogenated derivatives) to identify critical pharmacophores .
Advanced: How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound in experimental design?
Methodological Answer:
Empirically determine key parameters:
- Solubility Profiling: Use shake-flask method in solvents (water, DMSO, ethanol) with HPLC quantification.
- Partition Coefficient (logP): Measure octanol/water distribution via UV spectrophotometry.
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions.
- Hygroscopicity Testing: Expose samples to varying humidity levels and monitor mass changes .
Advanced: What strategies are effective for analyzing conflicting data on the compound’s environmental impact during disposal?
Methodological Answer:
Mitigate ambiguity through:
- Biodegradation Studies: Use OECD 301 series tests to assess microbial breakdown in aqueous systems.
- Ecotoxicology Assays: Evaluate acute toxicity in Daphnia magna or algal models (OECD 202/201 guidelines).
- Environmental Fate Modeling: Predict soil/water partitioning using EPI Suite or similar tools.
- Lifecycle Analysis: Track decomposition products identified in fire scenarios (e.g., NO, hydrogen bromide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
